
2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-yn-1-yl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.17 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(prop-2-yn-1-yl)tetrahydrofuran-2-carboxylic acid . The InChI code for this compound is 1S/C8H10O3/c1-2-4-8(7(9)10)5-3-6-11-8/h1H,3-6H2,(H,9,10) .Physical And Chemical Properties Analysis
This compound is an oil that is stored at room temperature . It has a molecular weight of 154.17 .Scientific Research Applications
Recovery and Extraction Techniques
Reactive extraction techniques utilizing specific extractants like Aliquat 336 have shown promise for the recovery of carboxylic acids, such as propionic acid, from aqueous solutions. This method is particularly relevant for acids produced via fermentation, offering a potential application for the separation and purification processes of similar compounds (Keshav, Chand, & Wasewar, 2009). Further studies have explored the effect of binary extractants and modifier-diluents systems on the equilibrium of propionic acid extraction, highlighting the complexity and efficiency of these systems in enhancing recovery rates (Keshav, Wasewar, Chand, & Uslu, 2009).
Polymer and Macromolecule Synthesis
Research into 4-carboxy-2-oxetanone, a compound closely related to the structure of interest, has demonstrated its utility as a new chiral precursor for the preparation of functionalized, either racemic or optically active poly(malic acid) derivatives. This opens avenues for the creation of tailored macromolecules for diverse applications, including reactive polymers and macromolecular drug carriers (Leboucher-Durand, Langlois, & Guérin, 1996).
Catalysis and Synthesis Methods
Studies on the catalytic processes, such as the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, present a methodology for synthesizing heterocyclic derivatives. These processes underline the versatility of prop-2-ynyl-based compounds in organic synthesis, offering pathways to diverse heterocyclic structures with potential applications in drug development and materials science (Bacchi et al., 2005).
Microbial Production of Carboxylic Acids
The microbial fermentation process for the production of propionic acid (propionate) showcases the biological relevance and industrial potential of carboxylic acids. Optimization of these metabolic pathways through metabolic engineering and genome shuffling could significantly enhance the economic feasibility of producing propionic acid and similar compounds on a large scale (Gonzalez-Garcia et al., 2017).
Chemical Modification and Functionalization
Selective esterification techniques using Oxyma and its derivatives highlight the potential for chemical modification of primary alcohols in the presence of water-containing solvents. Such methodologies are instrumental in the synthesis and functionalization of carboxylic acids, enabling the creation of esters under environmentally benign conditions (Wang, Aleiwi, Wang, & Kurosu, 2012).
Safety and Hazards
The compound is associated with certain hazards. The safety information pictograms indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets when appended to a ligand or pharmacophore .
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Properties
IUPAC Name |
2-prop-2-ynyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-4-8(7(9)10)5-3-6-11-8/h1H,3-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFNKHNLBNSJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2940786.png)
![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2940790.png)
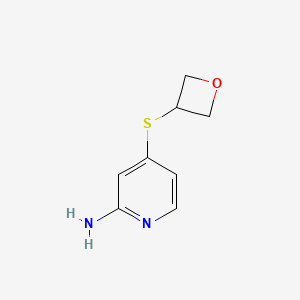
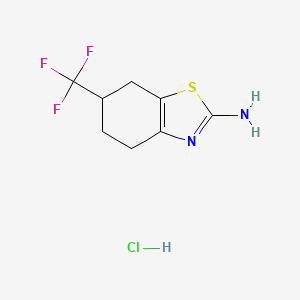
![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)
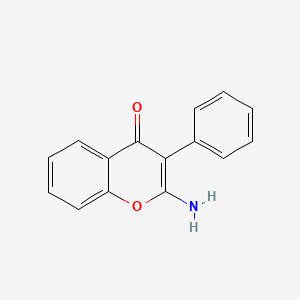
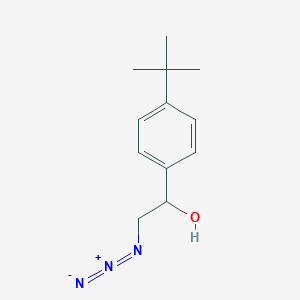
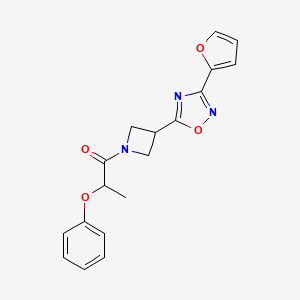

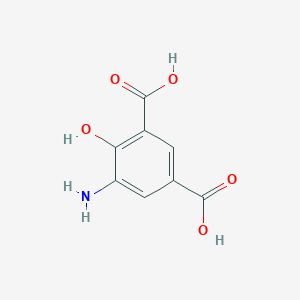

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2940803.png)
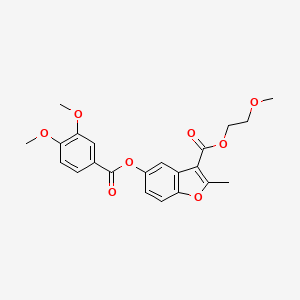
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline](/img/structure/B2940806.png)
